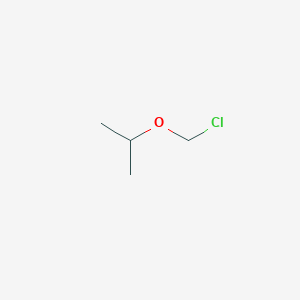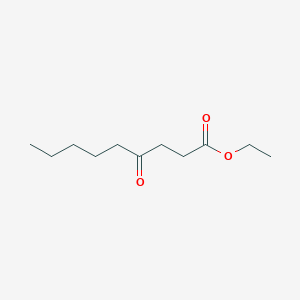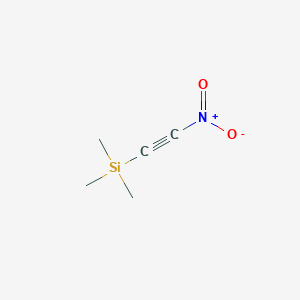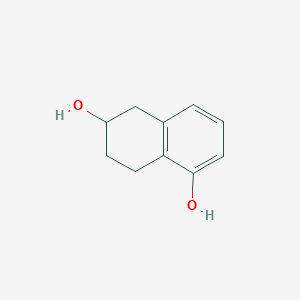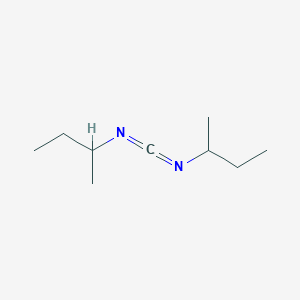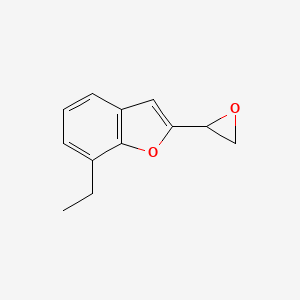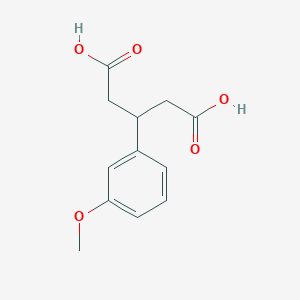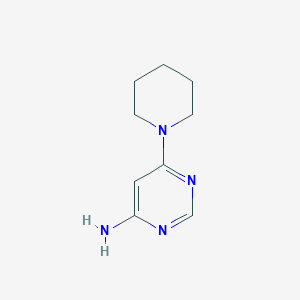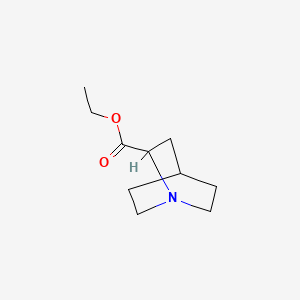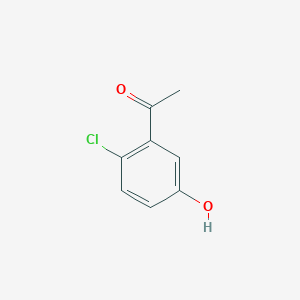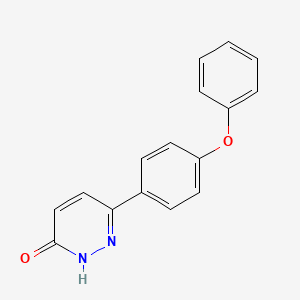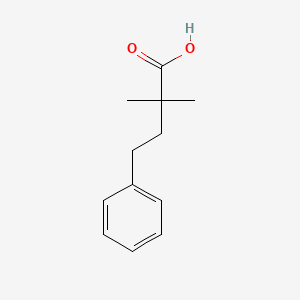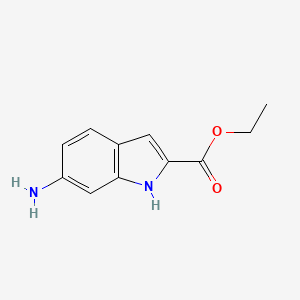
2-Chloro-4'-ethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H13ClO It is a derivative of benzophenone, where the phenyl rings are substituted with a chlorine atom at the 2-position and an ethyl group at the 4’-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-ethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
C6H5COCl+C6H4(Cl)(C2H5)AlCl3C6H4(Cl)(C2H5)COC6H5+HCl
Industrial Production Methods: On an industrial scale, the production of 2-Chloro-4’-ethylbenzophenone can be optimized by controlling the reaction temperature, concentration of reactants, and the amount of catalyst used. The process typically involves continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: 2-Chloro-4’-ethylbenzophenone can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The chlorine atom in 2-Chloro-4’-ethylbenzophenone can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzophenones with different functional groups replacing the chlorine atom.
科学的研究の応用
2-Chloro-4’-ethylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: This compound is used in the production of polymers and as a UV absorber in sunscreens and other cosmetic products.
作用機序
The mechanism of action of 2-Chloro-4’-ethylbenzophenone depends on its application. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with enzyme activity. The exact molecular targets and pathways can vary, but typically involve interactions with proteins and nucleic acids, leading to inhibition of microbial growth or other biological effects.
類似化合物との比較
2-Chlorobenzophenone: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4’-Ethylbenzophenone: Lacks the chlorine atom, which can affect its chemical reactivity and the types of reactions it undergoes.
2-Bromo-4’-ethylbenzophenone: Substitution of chlorine with bromine can lead to different reactivity patterns due to the larger atomic size and different electronegativity of bromine.
Uniqueness: 2-Chloro-4’-ethylbenzophenone is unique due to the presence of both chlorine and ethyl substituents, which influence its chemical properties and reactivity
特性
IUPAC Name |
(2-chlorophenyl)-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGPISHBPOQJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502406 |
Source


|
| Record name | (2-Chlorophenyl)(4-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82520-40-9 |
Source


|
| Record name | (2-Chlorophenyl)(4-ethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82520-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)(4-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
